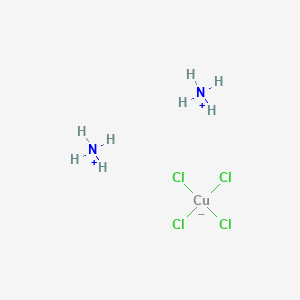

Ammonium cupric chloride

Description

Properties

CAS No. |

15610-76-1 |

|---|---|

Molecular Formula |

Cl4CuH8N2 |

Molecular Weight |

241.4 g/mol |

IUPAC Name |

diazanium;tetrachlorocopper(2-) |

InChI |

InChI=1S/4ClH.Cu.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |

InChI Key |

ZGSRGICQFXEMGO-UHFFFAOYSA-L |

SMILES |

[NH4+].[NH4+].Cl[Cu-2](Cl)(Cl)Cl |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Other CAS No. |

15610-76-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ammonium Cupric Chloride from Copper (II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) cupric chloride, a compound with applications in analytical chemistry and as a reagent in organic synthesis.[1] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

Ammonium cupric chloride, also known as diammonium tetrachlorocuprate(2-) (B1213478), is an inorganic coordination compound with the chemical formula (NH₄)₂[CuCl₄].[1] It typically exists as a vibrant blue-green crystalline solid and is soluble in water.[1][2] The synthesis described herein involves the reaction of copper (II) chloride with ammonium chloride in an aqueous solution, followed by crystallization to yield the dihydrate form, (NH₄)₂CuCl₄·2H₂O.[3][4] This method is straightforward and can be readily performed in a standard laboratory setting.

Quantitative Data

The following tables summarize the essential quantitative data for the reactants and the final product.

Table 1: Reactant and Product Stoichiometry

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Molar Ratio |

| Copper (II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | 1 |

| Ammonium Chloride | NH₄Cl | 53.49 | 2 |

| This compound Dihydrate | (NH₄)₂CuCl₄·2H₂O | 277.46 | 1 |

Table 2: Physicochemical Properties of this compound Dihydrate

| Property | Value |

| Appearance | Blue to bluish-green tetragonal, rhombododecahedral crystals[3][5] |

| Molecular Weight | 277.46 g/mol [5] |

| Density | Approximately 2.0 g/cm³[3] |

| Solubility | Soluble in water, alcohol, and liquid ammonia[3][5][6] |

| Decomposition | Becomes anhydrous at 110-120°C[3][5] |

| pH | The aqueous solution is acidic to litmus[3] |

Experimental Protocol

This protocol details the synthesis of this compound dihydrate from copper (II) chloride dihydrate and ammonium chloride.

Materials:

-

Copper (II) chloride dihydrate (CuCl₂·2H₂O)

-

Ammonium chloride (NH₄Cl)

-

Distilled water

-

Beakers

-

Stirring rod

-

Hot plate

-

Watch glass

-

Buchner funnel and filter paper

-

Wash bottle

-

Spatula

-

Desiccator

Procedure:

-

Reactant Preparation:

-

Weigh out 17.05 g (0.1 mol) of copper (II) chloride dihydrate.

-

Weigh out 10.70 g (0.2 mol) of ammonium chloride. This maintains the required 1:2 molar ratio.

-

-

Dissolution:

-

In a 250 mL beaker, dissolve the 17.05 g of copper (II) chloride dihydrate in approximately 50 mL of distilled water. Gentle heating on a hot plate may be required to facilitate dissolution.

-

In a separate beaker, dissolve the 10.70 g of ammonium chloride in approximately 30 mL of distilled water.

-

-

Reaction Mixture:

-

Once both solids are fully dissolved, add the ammonium chloride solution to the copper (II) chloride solution while stirring continuously with a glass rod.

-

-

Crystallization:

-

Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be extended by placing the beaker in a larger container of warm water and allowing it to cool together.

-

For further crystallization, the beaker can be placed in an ice bath after it has reached room temperature.

-

-

Isolation and Purification:

-

Collect the resulting blue-green crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Further wash the crystals with a small amount of ethanol (B145695) to aid in drying.

-

-

Drying:

-

Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) until a constant weight is achieved.

-

-

Yield Calculation:

-

Weigh the dry crystals and calculate the percentage yield based on the theoretical yield of 27.75 g of (NH₄)₂CuCl₄·2H₂O.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound dihydrate.

Caption: Experimental workflow for the synthesis of this compound dihydrate.

References

- 1. CAS 15610-76-1: Diammonium tetrachlorocuprate(2-) [cymitquimica.com]

- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 3. This compound [drugfuture.com]

- 4. This compound|Research Chemical [benchchem.com]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. This compound dihydrate | 10060-13-6 [chemicalbook.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of (NH4)2CuCl4·2H2O

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of diammonium copper(II) tetrachloride dihydrate, (NH4)2CuCl4·2H2O. This compound serves as a model system for understanding the structural chemistry of hydrated double salts and the coordination environment of copper(II) ions. The following sections detail its crystallographic parameters, the experimental protocols for structure determination, and the logical workflow of such an analysis.

Core Crystallographic Data

The crystal structure of (NH4)2CuCl4·2H2O has been well-established through single-crystal X-ray diffraction studies. The compound crystallizes in the tetragonal system, characterized by a unique four-fold rotation axis. The fundamental crystallographic data, based on foundational and subsequent studies, are summarized below.

Table 1: Crystallographic Data for (NH4)2CuCl4·2H2O

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P 42/m n m |

| a, b (Å) | 7.58 |

| c (Å) | 7.95 |

| α, β, γ (°) | 90 |

| Unit Cell Volume (ų) | 457.6 |

| Z (Formula units per cell) | 2 |

Table 2: Atomic Coordinates

The precise atomic positions within the unit cell are determined through structure refinement. The copper ion is located at a high-symmetry position, while the chloride, oxygen, and nitrogen atoms occupy other specific sites. The hydrogen atom positions can be more challenging to determine with X-ray diffraction and are often inferred or determined using neutron diffraction.

| Atom | Wyckoff Position | x | y | z |

| Cu | 2a | 0 | 0 | 0 |

| Cl(1) | 4d | 0 | 0.5 | 0.25 |

| Cl(2) | 4e | 0 | 0 | 0.25 |

| O | 4f | 0.25 | 0.25 | 0 |

| N | 4h | 0.25 | 0.75 | 0.5 |

Note: These coordinates are based on the established structure and represent a simplified model. Actual refined coordinates from specific studies may show slight variations.

Table 3: Selected Bond Lengths and Angles

The coordination geometry around the copper(II) ion is a key feature of this structure. It is described as a distorted octahedron, a common geometry for Cu(II) due to the Jahn-Teller effect. The equatorial positions are occupied by two chloride ions and two oxygen atoms from the water molecules, while the axial positions are occupied by two other chloride ions.

| Bond | Distance (Å) | Angle | Angle (°) |

| Cu–Cl(1) | ~2.28 | Cl(1)–Cu–Cl(1') | ~180 |

| Cu–Cl(2) | ~2.95 | Cl(2)–Cu–Cl(2') | ~180 |

| Cu–O | ~1.97 | O–Cu–O' | ~180 |

| Cl(1)–Cu–O | ~90 | ||

| Cl(1)–Cu–Cl(2) | ~90 | ||

| O–Cu–Cl(2) | ~90 |

Note: The bond lengths and angles are illustrative of a typical distorted octahedral geometry for this compound. The longer axial Cu-Cl(2) bonds are characteristic of the Jahn-Teller distortion.

Experimental Protocols

The determination of the crystal structure of (NH4)2CuCl4·2H2O involves a series of well-defined experimental procedures.

Crystal Growth

High-quality single crystals are a prerequisite for accurate structure determination. For (NH4)2CuCl4·2H2O, single crystals are typically grown from an aqueous solution containing stoichiometric amounts of ammonium (B1175870) chloride (NH4Cl) and copper(II) chloride dihydrate (CuCl2·2H2O). The slow evaporation of the solvent at a constant temperature (e.g., room temperature) over several days to weeks allows for the formation of well-defined, single crystals suitable for diffraction experiments.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The crystal is rotated through a series of angles, and for each orientation, a diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). This process involves collecting a large number of diffraction spots (reflections) at different orientations.

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of the reflections and to apply various corrections (e.g., for Lorentz factor, polarization, and absorption). The corrected data is then used to determine the unit cell parameters and the space group of the crystal.

The crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then interpreted to locate the positions of the heavier atoms (Cu, Cl).

Structure Refinement

The initial structural model is refined using a least-squares method. In this iterative process, the atomic coordinates, and their anisotropic displacement parameters are adjusted to improve the agreement between the observed structure factors (derived from the reflection intensities) and the calculated structure factors (based on the model). The quality of the final refined structure is assessed by parameters such as the R-factor (residual factor), which should be as low as possible for a good fit.

Visualizing the Workflow

The logical flow of a crystal structure analysis experiment can be visualized as a sequential process, from the initial synthesis to the final validation of the atomic model.

This guide provides a foundational understanding of the crystal structure of (NH4)2CuCl4·2H2O and the methodologies employed for its determination. This information is crucial for researchers in materials science, coordination chemistry, and drug development who rely on precise structural data to inform their work.

An In-Depth Technical Guide to the Physical and Chemical Properties of Ammonium Cupric Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) cupric chloride, also known as ammonium tetrachlorocuprate(II), is an inorganic compound with the chemical formula (NH₄)₂CuCl₄. It also commonly exists in its dihydrate form, (NH₄)₂CuCl₄·2H₂O. This guide provides a comprehensive overview of the core physical and chemical properties of both the anhydrous salt and its dihydrate, with a focus on quantitative data, detailed experimental protocols for property determination, and visual representations of experimental workflows. This document is intended to serve as a technical resource for professionals in research, scientific, and drug development fields who may utilize this compound in their work.

Physical Properties

The physical characteristics of ammonium cupric chloride are summarized in the tables below, presenting data for both the anhydrous and dihydrate forms for easy comparison.

Table 2.1: General Physical Properties

| Property | Anhydrous this compound | Dihydrate this compound |

| Chemical Formula | (NH₄)₂CuCl₄ | (NH₄)₂CuCl₄·2H₂O |

| Molecular Weight | 241.43 g/mol [1] | 277.46 g/mol [2] |

| Appearance | Yellow, hygroscopic, orthorhombic crystals[1] | Blue to bluish-green tetragonal, rhombododecahedral crystals[1][2] |

| Odor | Odorless[3] | Odorless |

Table 2.2: Quantitative Physical Data

| Property | Anhydrous this compound | Dihydrate this compound |

| Density | ~2.0 g/cm³[1] | 1.993 g/cm³[4] |

| Melting Point | Decomposes on heating[3] | Becomes anhydrous at 110-120 °C; decomposes on stronger heating[1][2] |

| Solubility in Water | Soluble[1] | 338 g/L[2] |

| Solubility in Other Solvents | Soluble in alcohol and liquid ammonia[1] | Soluble in alcohol and acids; slightly soluble in ammonia[4][5] |

| pH of 5% Aqueous Solution | ~3.5–5.5 (acidic)[3] | Acidic to litmus[1] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a copper(II) salt and an ammonium salt.

Table 3.1: Chemical Reactivity

| Reactant/Condition | Anhydrous & Dihydrate Forms |

| Thermal Decomposition | Decomposes upon strong heating to evolve ammonia (B1221849), hydrogen chloride, and copper compounds.[1][2] |

| Reaction with Strong Acids | Stable in the presence of excess chloride ions, forming the tetrachlorocuprate(II) complex ion. The equilibrium can be shifted by changing the concentration of reactants. |

| Reaction with Strong Bases | Reacts with strong bases to precipitate copper(II) hydroxide (B78521) and release ammonia gas. |

| Redox Reactions | The copper(II) center can be reduced to copper(I) or copper(0) by appropriate reducing agents. |

| Ligand Exchange | The chloride and water ligands can be exchanged with other ligands, such as ammonia, leading to color changes. The addition of excess ammonia to an aqueous solution results in the formation of the deep blue tetraamminecopper(II) complex. |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below.

Synthesis of this compound Dihydrate

This protocol is based on the common laboratory preparation method of crystallization from an aqueous solution.[1][6]

Objective: To synthesize crystalline this compound dihydrate.

Materials:

-

Cupric chloride dihydrate (CuCl₂·2H₂O)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Beakers

-

Hot plate with magnetic stirrer

-

Stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Wash bottle

-

Spatula

-

Weighing balance

Procedure:

-

Calculate the molar amounts of cupric chloride dihydrate and ammonium chloride needed to achieve a 1:2 molar ratio.

-

Weigh the calculated amounts of CuCl₂·2H₂O and NH₄Cl.

-

In a beaker, dissolve the weighed NH₄Cl in a minimal amount of deionized water with gentle heating and stirring.

-

In a separate beaker, dissolve the weighed CuCl₂·2H₂O in a minimal amount of deionized water.

-

Add the cupric chloride solution to the ammonium chloride solution while continuously stirring.

-

Gently heat the resulting solution on a hot plate to ensure all solids are dissolved and to slightly concentrate the solution. Do not boil.

-

Turn off the heat and allow the solution to cool slowly to room temperature.

-

For further crystallization, the beaker can be placed in an ice bath.

-

Collect the precipitated blue-green crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals on the filter paper or in a desiccator.

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a compound like this compound dihydrate.

Objective: To determine the unit cell parameters and atomic arrangement within a single crystal.

Apparatus:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., Mo Kα radiation)

-

Goniometer

-

Detector (e.g., CCD or CMOS)

-

Cryostream (for low-temperature data collection)

-

Microscope

Procedure:

-

Under a microscope, select a suitable single crystal of this compound dihydrate with well-defined faces and no visible defects.

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

Center the crystal in the X-ray beam of the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

-

Set up a data collection strategy to measure the intensities of a large number of unique reflections by rotating the crystal in the X-ray beam.

-

Process the collected diffraction data, including integration of reflection intensities and corrections for absorption and other experimental factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol describes the use of TGA and DSC to study the thermal decomposition of this compound dihydrate.

Objective: To determine the temperature and mass loss associated with dehydration and decomposition, and to measure the enthalpy changes of these processes.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum or platinum)

-

Analytical balance

Procedure:

-

TGA:

-

Accurately weigh a small sample (typically 5-10 mg) of this compound dihydrate into a TGA sample pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step.

-

-

DSC:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound dihydrate into a DSC sample pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC curve to identify the temperatures of endothermic and exothermic events and to calculate the enthalpy changes associated with these transitions.

-

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound dihydrate.

Logical Relationship of Key Properties

Caption: Interrelationship of the key physical and chemical properties of this compound.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. pure.au.dk [pure.au.dk]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 4. filab.fr [filab.fr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of Ammonium Cupric Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) cupric chloride, systematically named diammonium tetrachlorocuprate(II), with the chemical formula (NH₄)₂CuCl₄, is an inorganic complex salt with applications in various chemical processes, including as a catalyst in organic synthesis.[1] Its solubility in non-aqueous solvents is a critical parameter for its use in these applications, influencing reaction kinetics, product purity, and process design. This technical guide provides a comprehensive overview of the solubility of ammonium cupric chloride in a range of organic solvents. Due to the limited availability of quantitative data for this specific double salt, this guide also includes extensive quantitative solubility data for the closely related anhydrous copper(II) chloride (CuCl₂). This information serves as a valuable reference, offering insights into the expected solubility behavior of the this compound complex.

The document is structured to provide clear, actionable information for laboratory and research settings. It includes tabulated solubility data for easy comparison, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound and Copper(II) Chloride

The solubility of ionic compounds like this compound in organic solvents is governed by factors such as the polarity of the solvent, its ability to solvate the ions, and the lattice energy of the salt. The presence of both the ammonium and the tetrachlorocuprate ions adds complexity to its solubility profile compared to simple copper(II) chloride.

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions have been compiled from various sources to provide a general understanding of its solubility.

Table 1: Qualitative Solubility of this compound ((NH₄)₂CuCl₄) in Various Solvents

| Solvent Category | Solvent | Solubility Description | Citation(s) |

| Polar Protic | Water | Soluble, with solubility increasing with temperature. | [2] |

| Ethanol | Slightly soluble to soluble. | [2][3][4][5][6] | |

| Acetic Acid | Poorly soluble. | [2] | |

| Polar Aprotic | Acetone | Slightly soluble. | [2] |

| Liquid Ammonia | Soluble. | [4] | |

| Non-Polar | Carbon Tetrachloride | Poorly soluble. | [2] |

| Benzene | Poorly soluble. | [2] | |

| Organic Nonpolar Solvents | Insoluble. | [3] |

Quantitative Solubility of Anhydrous Copper(II) Chloride (CuCl₂)

To provide a more quantitative framework, the following table summarizes the solubility of anhydrous copper(II) chloride (CuCl₂) in various organic solvents. This data can be used as a proxy to estimate the solubility behavior of this compound, keeping in mind that the presence of the ammonium salt component may alter the solubility.

Table 2: Quantitative Solubility of Anhydrous Copper(II) Chloride (CuCl₂) in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Citation(s) |

| Alcohols | |||

| Methanol | 15 | 68 | [7][8] |

| Ethanol | 15 | 53 | [7][8][9] |

| Ketones | |||

| Acetone | - | Soluble | [7][8][10] |

| Ethers | |||

| Diethyl Ether | - | Slightly Soluble | [11] |

| Amides | |||

| N,N-Dimethylformamide (DMF) | - | Soluble | [12][13] |

| Sulfoxides | |||

| Dimethyl Sulfoxide (DMSO) | - | Soluble | [12][14] |

| Nitriles | |||

| Acetonitrile | - | Soluble | [12] |

| Esters | |||

| Ethyl Acetate | - | Slightly Soluble | [11] |

| Pyridines | |||

| Pyridine | - | Soluble | [7][12] |

Experimental Protocols: Determination of Solubility

The determination of the solubility of this compound in organic solvents can be accurately performed using the isothermal saturation method. This method involves achieving a state of equilibrium between the solid solute and the solvent at a constant temperature, followed by the quantitative analysis of the solute concentration in the saturated solution.

Isothermal Saturation Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (or its dihydrate), crystalline.

-

High-purity organic solvent of interest.

-

Thermostatic shaker or water bath with precise temperature control (±0.1 °C).

-

Sealed, inert glass vials or flasks.

-

Chemically resistant syringe filters (e.g., PTFE).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Apparatus for copper concentration analysis (e.g., Atomic Absorption Spectrometer or UV-Vis Spectrophotometer).

Procedure:

-

Sample Preparation:

-

Add an excess amount of crystalline this compound to a pre-weighed, sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known mass or volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and the solute and should be determined experimentally by taking measurements at different time intervals until the concentration of the dissolved salt remains constant.

-

-

Sample Withdrawal and Preparation for Analysis:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the withdrawn solution through a chemically resistant syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

-

Accurately weigh the filtered saturated solution.

-

Dilute the filtered solution with an appropriate solvent to a concentration suitable for the chosen analytical method.

-

-

Analysis of Saturated Solution: The concentration of copper in the diluted solution can be determined using various analytical techniques. Two common methods are Atomic Absorption Spectroscopy (AAS) and UV-Visible (UV-Vis) Spectroscopy.

-

Atomic Absorption Spectroscopy (AAS):

-

Principle: This technique measures the absorption of light by free atoms in the gaseous state. The concentration of the copper atoms is proportional to the amount of light absorbed.

-

Procedure:

-

Prepare a series of standard solutions of known copper concentrations.

-

Aspirate the prepared sample solution and the standard solutions into the flame of the AAS instrument.

-

Measure the absorbance of each solution at the characteristic wavelength for copper (typically 324.7 nm).

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of copper in the sample solution from the calibration curve.

-

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Principle: Copper(II) ions in solution absorb light in the UV-Vis region. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.

-

Procedure:

-

Prepare a series of standard solutions of known copper concentrations.

-

Measure the absorbance of the sample solution and the standard solutions at the wavelength of maximum absorbance (λmax) for the copper complex in the specific solvent.

-

Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the calibration curve to determine the concentration of copper in the sample solution.

-

-

-

-

Calculation of Solubility:

-

From the determined concentration of copper in the diluted solution, calculate the concentration in the original saturated solution.

-

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the isothermal saturation method.

References

- 1. Copper(I) chloride - Wikipedia [en.wikipedia.org]

- 2. COPPER CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 3. copper-chemistry.fandom.com [copper-chemistry.fandom.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. strem.com [strem.com]

- 7. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 8. Copper(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. Copper(II)_chloride [chemeurope.com]

- 10. Copper(II) chloride, anhydrous, 98% min | Fisher Scientific [fishersci.ca]

- 11. basiccoppercarbonate.com [basiccoppercarbonate.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. COPPER CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Ammonium Cupric Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of ammonium (B1175870) cupric chloride, with a focus on the dihydrate form, ammonium tetrachlorocuprate(II) dihydrate ((NH₄)₂CuCl₄·2H₂O). The information presented herein is synthesized from established thermal analysis studies and is intended to serve as a valuable resource for professionals in research and development.

Introduction

Ammonium cupric chloride, a double salt of ammonium chloride and copper(II) chloride, is a compound of interest in various fields, including catalysis and materials synthesis. Understanding its thermal behavior is crucial for its application in processes that involve elevated temperatures. The thermal decomposition of this compound is a multi-step process involving dehydration, deammoniation, and dehydrochlorination, leading to the formation of various intermediate and final products. This guide details the sequential breakdown of the compound, supported by quantitative data and experimental methodologies.

Thermal Decomposition Pathway

The thermal decomposition of ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O, proceeds through a series of distinct steps as the temperature is increased. This pathway has been elucidated primarily through thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) techniques such as mass spectrometry (MS). The decomposition can be summarized in the following key stages:

-

Dehydration: The initial step involves the loss of the two molecules of water of hydration.

-

Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous salt, (NH₄)₂CuCl₄, undergoes decomposition. This stage is complex and involves the release of ammonia (B1221849) (NH₃) and hydrogen chloride (HCl). This is believed to occur through the decomposition of an intermediate, ammonium chloride (NH₄Cl), which is formed during the breakdown of the double salt.

-

Formation of Copper(II) Chloride: The solid residue after the loss of ammonia and hydrogen chloride is primarily copper(II) chloride (CuCl₂).

-

Reduction to Copper(I) Chloride: At higher temperatures, copper(II) chloride can further decompose into copper(I) chloride (CuCl) with the release of chlorine gas (Cl₂).

-

Formation of Copper Oxide: In an oxidizing atmosphere, the final residue at very high temperatures is typically copper(II) oxide (CuO).

The overall decomposition process can be represented by the following series of reactions:

-

Step 1 (Dehydration): (NH₄)₂CuCl₄·2H₂O(s) → (NH₄)₂CuCl₄(s) + 2H₂O(g)

-

Step 2 (Decomposition): (NH₄)₂CuCl₄(s) → CuCl₂(s) + 2NH₃(g) + 2HCl(g)

-

Step 3 (Further Decomposition): 2CuCl₂(s) → 2CuCl(s) + Cl₂(g)

Quantitative Data from Thermal Analysis

The following table summarizes the quantitative data typically obtained from the thermogravimetric analysis (TGA) of (NH₄)₂CuCl₄·2H₂O. The temperature ranges and mass losses are indicative and can vary slightly depending on experimental conditions such as heating rate and atmosphere.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species | Solid Product |

| 1. Dehydration | 50 - 120 | 13.04% | ~13% | H₂O | (NH₄)₂CuCl₄ |

| 2. Decomposition | 120 - 350 | 38.98% | ~39% | NH₃, HCl | CuCl₂ |

| 3. Reduction | > 350 | 25.66% (of CuCl₂) | Varies | Cl₂ | CuCl |

Visualizing the Decomposition Pathway and Experimental Workflow

To better illustrate the sequence of events during the thermal decomposition and the typical experimental setup, the following diagrams are provided.

Caption: Thermal decomposition pathway of (NH₄)₂CuCl₄·2H₂O.

Caption: Experimental workflow for TGA-MS analysis.

Experimental Protocols

The investigation of the thermal decomposition of this compound is primarily conducted using Thermogravimetric Analysis (TGA) coupled with a mass spectrometer (MS) for evolved gas analysis (EGA).

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To determine the temperature-dependent mass loss of the sample and identify the gaseous products evolved during decomposition.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Quadrupole Mass Spectrometer (MS)

-

Heated transfer line connecting the TGA furnace outlet to the MS inlet.

-

High-purity inert gas (e.g., nitrogen or argon) supply.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of finely ground (NH₄)₂CuCl₄·2H₂O into a ceramic or platinum TGA crucible.

-

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the TGA furnace with the inert gas at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Heat the transfer line to a temperature that prevents condensation of the evolved gases (typically 200-250°C).

-

Set the MS to scan a mass-to-charge ratio (m/z) range relevant to the expected evolved gases (e.g., m/z 10-100). Key m/z values to monitor include 17 (NH₃), 18 (H₂O), 36/38 (HCl), and 70/72/74 (Cl₂).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA) and the ion currents for the selected m/z values (MS) as a function of temperature.

-

X-ray Diffraction (XRD) for Intermediate Product Identification

Objective: To identify the crystalline solid phases present at different stages of the decomposition.

Procedure:

-

Heat samples of (NH₄)₂CuCl₄·2H₂O in a furnace to temperatures corresponding to the plateaus observed in the TGA curve (e.g., 150°C, 400°C).

-

Rapidly cool the samples to room temperature to quench the structure.

-

Analyze the resulting solid residues using powder X-ray diffraction.

-

Compare the obtained diffraction patterns with standard diffraction data for expected compounds such as (NH₄)₂CuCl₄, CuCl₂, and CuCl to confirm the identity of the intermediates and final products.

Conclusion

The thermal decomposition of this compound dihydrate is a well-defined, multi-step process that can be effectively characterized by techniques such as TGA-MS and XRD. A thorough understanding of this decomposition pathway, including the nature of the evolved gases and the solid intermediates, is essential for the successful application of this compound in high-temperature processes. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working with this and related materials.

An In-depth Technical Guide to the Magnetic Susceptibility of Ammonium Cupric Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of ammonium (B1175870) cupric chloride dihydrate ((NH₄)₂CuCl₄·2H₂O), a compound of significant interest in the study of low-dimensional magnetic systems. This document details the material's magnetic susceptibility, the experimental protocols for its measurement, and the underlying quantum mechanical interactions that govern its magnetic behavior.

Introduction

Ammonium cupric chloride dihydrate is a crystalline solid that has been a subject of extensive research due to its interesting magnetic properties at low temperatures. The arrangement of the copper(II) ions in the crystal lattice gives rise to a magnetic system that can be modeled as a quasi-two-dimensional Heisenberg ferromagnet. Understanding the magnetic susceptibility of this compound provides insights into fundamental concepts of magnetism, including superexchange interactions, magnetic ordering, and phase transitions. The Cu²⁺ ion possesses a d⁹ electron configuration, resulting in an unpaired electron that imparts paramagnetic character to the compound.[1]

Crystal Structure

This compound dihydrate crystallizes in a tetragonal system.[2] The structure consists of [CuCl₄(H₂O)₂]²⁻ octahedra, where the copper(II) ion is coordinated to four chloride ions in a plane and two water molecules in the axial positions. These octahedra are subject to a Jahn-Teller distortion, which plays a crucial role in determining the magnetic anisotropy of the system. The ammonium ions are situated between these copper-containing layers and contribute to the overall crystal stability through hydrogen bonding.

Caption: Simplified representation of the key components in the crystal lattice of (NH₄)₂CuCl₄·2H₂O.

Magnetic Susceptibility Data

The magnetic properties of (NH₄)₂CuCl₄·2H₂O are characterized by a transition from a paramagnetic state at higher temperatures to a ferromagnetic state at a critical temperature (T_c). The magnetic susceptibility (χ) of a powdered sample of (NH₄)₂CuCl₄·2H₂O exhibits a temperature dependence that follows the Curie-Weiss law in the paramagnetic region.

Table 1: Magnetic Properties of (NH₄)₂CuCl₄·2H₂O

| Parameter | Value | Reference |

| Ferromagnetic Transition Temperature (T_c) | 0.70 K | [3] |

| Nearest-Neighbor Exchange Interaction (J₁/k_B) | 0.20 ± 0.01 K | [3] |

| Second-Neighbor Exchange Interaction (J₂/k_B) | -0.08 ± 0.02 K | [3] |

| Heat Capacity Anomaly (λ-type) | 200.50 K |

Note: The heat capacity anomaly at 200.50 K is attributed to an order-disorder transition of the ammonium groups and is not of magnetic origin.

Experimental Protocols

The magnetic susceptibility of this compound can be determined using various experimental techniques. The two most common methods, the Gouy balance and Superconducting Quantum Interference Device (SQUID) magnetometry, are detailed below.

Gouy Balance Method

The Gouy method is a classical technique for measuring magnetic susceptibility based on the force exerted on a sample in a magnetic field gradient.

Methodology:

-

Sample Preparation: A uniform, cylindrical sample of powdered (NH₄)₂CuCl₄·2H₂O is packed into a Gouy tube. The mass of the empty tube and the mass of the tube with the sample are accurately measured.

-

Apparatus Setup: The Gouy tube is suspended from a sensitive balance such that one end of the sample is in a region of a strong, uniform magnetic field, and the other end is in a region of negligible field.

-

Measurement without Magnetic Field: The initial weight of the sample is recorded with the electromagnet turned off.

-

Measurement with Magnetic Field: The electromagnet is turned on, and the apparent change in the weight of the sample is measured. A paramagnetic substance like (NH₄)₂CuCl₄·2H₂O will be drawn into the magnetic field, resulting in an apparent increase in weight.

-

Calculation: The magnetic susceptibility is calculated from the change in weight, the strength of the magnetic field, and the dimensions of the sample.

Caption: A flowchart outlining the key steps in the Gouy balance method for magnetic susceptibility measurement.

SQUID Magnetometry

SQUID magnetometry is a highly sensitive method for determining the magnetic properties of materials.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of powdered (NH₄)₂CuCl₄·2H₂O (typically a few milligrams) is placed in a gelatin capsule or other suitable sample holder.

-

Mounting: The sample is mounted on the sample rod of the SQUID magnetometer.

-

Temperature and Field Control: The sample chamber is cooled to the desired starting temperature (e.g., 300 K).

-

Zero-Field Cooling (ZFC) and Field-Cooling (FC) Measurements:

-

ZFC: The sample is cooled in the absence of an external magnetic field. A small DC magnetic field is then applied, and the magnetic moment is measured as the temperature is slowly increased.

-

FC: The sample is cooled in the presence of the same DC magnetic field, and the magnetic moment is measured as the temperature is increased.

-

-

Data Analysis: The magnetic susceptibility (χ = M/H) is calculated from the measured magnetic moment (M) and the applied magnetic field (H). The data is then plotted as a function of temperature.

References

Electronic Transitions in Ammonium Cupric Chloride Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic transitions in ammonium (B1175870) cupric chloride ((NH₄)₂CuCl₄·2H₂O), a compound of significant interest in coordination chemistry and materials science. This document details the theoretical underpinnings of its spectroscopic properties, presents available quantitative data, outlines experimental protocols for its characterization, and visualizes key concepts and workflows.

Introduction

Ammonium cupric chloride dihydrate, also known as ammonium tetrachlorocuprate(II) dihydrate, is a crystalline solid that displays intriguing spectroscopic and structural properties. The vibrant color of this and related copper(II) complexes arises from electronic transitions within the d-orbitals of the copper ion and charge transfer between the metal and its ligands. Understanding these transitions is crucial for applications ranging from fundamental studies of metal-ligand interactions to the development of novel materials with specific optical properties.

The electronic configuration of the copper(II) ion is [Ar]3d⁹, which makes its complexes susceptible to Jahn-Teller distortion. This effect, which involves a geometric distortion to remove electronic degeneracy, profoundly influences the electronic absorption spectra of these compounds. In the solid state, the coordination environment around the Cu²⁺ ion in (NH₄)₂CuCl₄·2H₂O is a tetragonally distorted octahedron, with four chloride ions in a plane and two water molecules at the axial positions. This geometry dictates the splitting of the d-orbitals and, consequently, the energies of the electronic transitions.

Theoretical Framework

The electronic spectra of transition metal complexes are typically interpreted using Ligand Field Theory (LFT), which is an extension of Crystal Field Theory (CFT) that incorporates the covalent character of metal-ligand bonds.

Crystal Field Theory and d-Orbital Splitting

In an isolated gaseous Cu²⁺ ion, the five d-orbitals are degenerate. However, in the presence of ligands, this degeneracy is lifted. For the tetragonally distorted octahedral geometry found in (NH₄)₂CuCl₄·2H₂O, the d-orbitals split into four distinct energy levels.

Types of Electronic Transitions

Two main types of electronic transitions are observed in the UV-Vis spectra of copper(II) chloride complexes:

-

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. For Cu(II) complexes, these transitions are typically observed in the visible or near-infrared region. They are characteristically weak due to being Laporte-forbidden (g → g transition). The d-d transitions for (NH₄)₂CuCl₄·2H₂O are reported to occur in the 10,000–16,000 cm⁻¹ range.[1]

-

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These transitions involve the excitation of an electron from a ligand-based molecular orbital to a metal-based d-orbital. LMCT bands are generally much more intense than d-d bands because they are Laporte-allowed (g → u transition). For (NH₄)₂CuCl₄·2H₂O, the absorption edge in the UV-visible range is attributed to LMCT bands.[2]

Quantitative Spectroscopic Data

Table 1: Electronic Transition Data for (NH₄)₂CuCl₄·2H₂O (Solid State)

| Transition Type | Wavenumber Range (cm⁻¹) | Wavelength Range (nm) |

| d-d Transitions | 10,000 - 16,000[1] | 625 - 1000 |

| LMCT | UV-Visible Edge[2] | < 400 |

Table 2: UV/Vis Absorption Maxima for Tetrachlorocuprate(II) Complexes in Acetonitrile

| Cation | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

| Hexadecyltrimethylammonium | 256[3] | 311[3] | 462[3] |

| Tetradecyltrimethylammonium | 256[3] | 311[3] | 462[3] |

| Tetrabutylammonium | 256[3] | 311[3] | 462[3] |

| Benzyltriethylammonium | 256[3] | 311[3] | 462[3] |

Experimental Protocols

Synthesis of this compound Dihydrate Crystals

This protocol describes a typical laboratory synthesis of (NH₄)₂CuCl₄·2H₂O crystals.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Ethanol (B145695) (cold)

-

Beakers, graduated cylinders, stirring rod, heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Desiccator

Procedure:

-

Prepare Solutions: In separate beakers, dissolve stoichiometric amounts of copper(II) chloride dihydrate and ammonium chloride in a minimal amount of deionized water. The molar ratio should be 1 mole of CuCl₂·2H₂O to 2 moles of NH₄Cl.

-

Mix and Dissolve: Combine the two solutions and gently heat while stirring until all solids have dissolved, resulting in a clear, dark green solution.

-

Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Blue-green crystals of (NH₄)₂CuCl₄·2H₂O will precipitate. For larger crystals, the cooling process should be as slow as possible.

-

Isolate Crystals: Collect the crystals by vacuum filtration.

-

Wash and Dry: Wash the crystals with a small portion of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the collected crystals in a desiccator over a suitable desiccant (e.g., anhydrous calcium chloride).

UV-Vis Spectroscopy

4.2.1. Solution-State Measurement

This protocol outlines the general procedure for obtaining the UV-Vis spectrum of the complex in a suitable solvent.

Equipment:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., deionized water, ethanol, acetonitrile)

Procedure:

-

Prepare Stock Solution: Accurately weigh a small amount of the synthesized (NH₄)₂CuCl₄·2H₂O and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration.

-

Prepare Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200 - 1100 nm).

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the sample holder.

-

Acquire Spectrum: Run the scan to obtain the absorption spectrum of the sample.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

4.2.2. Solid-State Measurement (KBr Pellet Method)

This protocol describes the preparation of a KBr pellet for obtaining the UV-Vis spectrum of the solid complex.

Equipment:

-

UV-Vis spectrophotometer with a solid-state sample holder

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

-

Agate mortar and pestle

-

Pellet press

-

Analytical balance

Procedure:

-

Prepare Sample Mixture: Weigh approximately 1-2 mg of the (NH₄)₂CuCl₄·2H₂O sample and about 200 mg of dry KBr.

-

Grind: Thoroughly grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Press Pellet: Transfer the powder to the pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Instrument Setup: Place the solid-state sample holder in the spectrophotometer.

-

Baseline Correction: Perform a baseline measurement with a pure KBr pellet.

-

Sample Measurement: Place the sample pellet in the holder and acquire the absorption spectrum.

Conclusion

The electronic transitions in this compound complexes are governed by the d⁹ electronic configuration of the Cu(II) ion, the distorted octahedral coordination geometry, and the interplay of d-d and ligand-to-metal charge transfer excitations. This guide provides a foundational understanding of these phenomena, supported by available spectroscopic data and detailed experimental protocols. Further research, particularly high-resolution polarized single-crystal spectroscopy, would provide more precise quantitative data on the electronic structure of this and related materials, aiding in their development for various technological applications.

References

A Technical Guide to the Historical Analytical Applications of Ammonium Cupric Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically, ammonium (B1175870) cupric chloride and its related formulations have played a niche but significant role in the field of analytical chemistry. While modern analytical techniques have largely superseded these methods, understanding their historical application provides valuable insight into the evolution of analytical science. This technical guide focuses on the core historical applications of ammonium cupric chloride, with a primary emphasis on its use in gas analysis for the determination of carbon monoxide. Another noted historical application, though less documented in available literature, was its use in the determination of carbon in iron and steel.[1] This guide will provide in-depth experimental protocols, quantitative data, and logical diagrams for the well-established gas analysis application.

Core Application: Determination of Carbon Monoxide in Gas Mixtures

The most prominent historical analytical use of a copper-ammonium-chloride solution was in gas analysis, specifically for the selective absorption of carbon monoxide (CO). An ammoniacal solution of cuprous chloride was a common reagent in gas analysis apparatuses like the Orsat and Hempel apparatuses for determining the composition of flue gases and other gas mixtures.[2]

Chemical Principle

The analytical method is based on the reaction of carbon monoxide with an ammoniacal cuprous chloride solution to form a soluble complex.[3][4][5] Carbon monoxide, possessing a lone pair of electrons on the carbon atom, acts as a Lewis base. It donates this electron pair to the cuprous ion (Cu⁺), which acts as a Lewis acid, forming a coordination complex.[3][4][5] This reaction effectively removes CO from a gaseous mixture, allowing for its quantification by measuring the volume change of the gas sample. The simplified chemical reaction can be represented as:

CuCl + NH₃ + CO → [Cu(CO)NH₃]⁺Cl⁻[3][5]

This reaction is reversible, and the absorbed carbon monoxide can be liberated by heating the solution, a principle that was also explored for the purification of carbon monoxide.

Quantitative Data

The efficiency of carbon monoxide absorption by ammoniacal cuprous chloride solutions is dependent on the concentration of the components and the temperature. The following table summarizes available quantitative data on the absorption capacity.

| Solution Composition | Temperature (°C) | Absorption Capacity (volume of CO per volume of solution) | Reference |

| 1 part Cuprous Chloride, 2 parts Ammonium Chloride, 7.5 parts Water | 0 | ~19 | [2] |

| 1 part Cuprous Chloride, 2 parts Ammonium Chloride, 7.5 parts Water | 10 | ~13 | [2] |

| 5.2 cc of cuprous chloride-ortho anisidine solution (an alternative for Orsat apparatus) containing 11.9% by weight of cuprous chloride | 26.7 (80°F) | ~24.4 (127 cc of CO) | [6] |

Experimental Protocols

A common historical recipe for the preparation of the carbon monoxide absorbing solution is as follows:

Materials:

-

Cuprous chloride (CuCl), white powder

-

Ammonium chloride (NH₄Cl)

-

Concentrated ammonia (B1221849) solution (aqueous NH₃)

-

Distilled water

Procedure:

-

Dissolve approximately 20 grams of cuprous chloride and 25 grams of ammonium chloride in about 75 ml of distilled water.

-

To this solution, add concentrated ammonia solution until the initial precipitate of cupric hydroxide (B78521) redissolves to form a deep blue solution.

-

The solution should be stored in a tightly sealed bottle containing copper turnings or wire to keep the copper in its cuprous (Cu⁺) state and prevent oxidation to the cupric (Cu²⁺) state, which is ineffective for CO absorption.

The Orsat apparatus is a piece of laboratory equipment used to analyze a gas sample for its content of carbon dioxide, oxygen, and carbon monoxide.

Apparatus:

-

Orsat Gas Analyzer, consisting of a calibrated gas burette, a leveling bottle, and a series of absorption pipettes.

-

The first pipette typically contains a potassium hydroxide solution for CO₂ absorption.

-

The second pipette contains an alkaline pyrogallol (B1678534) solution for O₂ absorption.

-

The third pipette contains the prepared ammoniacal cuprous chloride solution for CO absorption.

Procedure:

-

A 100 ml sample of the gas to be analyzed is drawn into the gas burette.

-

The gas sample is first passed into the potassium hydroxide pipette to absorb any carbon dioxide. The remaining gas volume is measured. The decrease in volume represents the percentage of CO₂.

-

The remaining gas is then passed into the alkaline pyrogallol pipette to absorb oxygen. The new volume is recorded, and the further decrease in volume gives the percentage of O₂.

-

Finally, the remaining gas is passed into the ammoniacal cuprous chloride pipette. The solution is agitated to ensure complete absorption of carbon monoxide.

-

The final volume of the gas is measured. The difference between this volume and the volume after oxygen absorption represents the percentage of carbon monoxide in the original sample. The remaining gas is assumed to be primarily nitrogen.

Diagrams

Signaling Pathway of Carbon Monoxide Absorption

Caption: Chemical pathway of carbon monoxide absorption by ammoniacal cuprous chloride solution.

Experimental Workflow for Gas Analysis using the Orsat Apparatus

Caption: Workflow for the determination of CO, O₂, and CO₂ using the Orsat apparatus.

Historical Application in Steel Analysis

This compound was also cited for its use in the determination of carbon in iron and steel.[1] While detailed experimental protocols for a quantitative analytical method are not readily found in modern literature searches, it is plausible that it was used to selectively dissolve the iron matrix, leaving the carbon-containing components (like cementite, Fe₃C) behind for subsequent analysis. The corrosive nature of ammonium chloride solutions on carbon steel supports this hypothesis.[7] Additionally, ammonium chloride is known to be used as an etching agent for copper and its alloys, demonstrating its utility in metal dissolution processes.[8][9] However, without specific historical analytical procedures, this application remains less defined than its role in gas analysis.

Conclusion

The primary and most well-documented historical analytical application of ammoniacal cuprous chloride was in the quantitative determination of carbon monoxide in gas mixtures. This was a standard method in industrial and laboratory settings for many years, relying on the selective absorption of CO by the reagent in apparatuses like the Orsat gas analyzer. While its use in steel analysis is noted, the specific methodologies are not as clearly preserved. The principles and protocols outlined in this guide provide a comprehensive overview of the historical significance of this compound in analytical chemistry.

References

- 1. This compound | Cl4Cu.2H4N | CID 167315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. brainly.in [brainly.in]

- 4. Carbon monoxide is readily absorbed - CBSE Class 11 Chemistry - Learn CBSE Forum [ask.learncbse.in]

- 5. sarthaks.com [sarthaks.com]

- 6. US2519284A - Method of absorbing carbon monoxide - Google Patents [patents.google.com]

- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 8. basekim.com [basekim.com]

- 9. ondrovo.com [ondrovo.com]

Molecular formula and weight of ammonium cupric chloride dihydrate

An In-depth Technical Guide to Ammonium (B1175870) Cupric Chloride Dihydrate

This guide provides a comprehensive overview of ammonium cupric chloride dihydrate, a compound with significant applications in analytical chemistry and various industrial processes. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, synthesis, and primary uses.

Chemical Identity and Properties

This compound dihydrate is also known by several synonyms, including Diammonium tetrachlorocuprate(II) dihydrate and Cupric ammonium chloride dihydrate.[1][2][3][4] It is a blue to blue-green crystalline solid.[2][3]

The most accurate representation of its chemical structure is as a double salt with the molecular formula (NH₄)₂[CuCl₄]·2H₂O.[3][5] It is comprised of ammonium cations (NH₄⁺), tetrachlorocuprate(II) anions ([CuCl₄]²⁻), and water of hydration.

Quantitative Data Summary

The key physicochemical properties of this compound dihydrate are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | (NH₄)₂[CuCl₄]·2H₂O (or Cl₄CuH₁₂N₂O₂) |

| Molecular Weight | 277.46 g/mol [1][3][6] |

| Appearance | Blue to bluish-green tetragonal crystals[3] |

| Density | 1.993 g/cm³[1][6] |

| Melting Point | 110 °C (decomposes to anhydrous form)[1][3][7] |

| Solubility | Soluble in water, acids, and alcohol[1][7][8] |

| Slightly soluble in ammonia[1][7][8] |

Experimental Protocols

Laboratory Synthesis of this compound Dihydrate

A common laboratory method for preparing this compound dihydrate involves the crystallization from a solution containing copper(II) chloride and ammonium chloride.[5]

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Ammonium chloride (NH₄Cl)

-

Distilled water

-

Beakers

-

Heating plate with magnetic stirring

-

Crystallizing dish

-

Buchner funnel and filter paper

Methodology:

-

Prepare the Solution: Dissolve stoichiometric amounts of copper(II) chloride dihydrate and ammonium chloride in distilled water in a molar ratio of 1:2.[5] For example, dissolve 17.05 g of CuCl₂·2H₂O and 10.70 g of NH₄Cl in 50 mL of warm distilled water in a beaker.

-

Heating and Dissolution: Gently heat the solution on a heating plate with continuous stirring until all solids have completely dissolved. Avoid boiling the solution to prevent loss of water of hydration from the reactants.

-

Crystallization: Transfer the clear, dark green solution to a crystallizing dish. Allow the solution to cool slowly to room temperature. For optimal crystal growth, the dish can be covered loosely and left undisturbed for 24-48 hours. Cooling the solution in an ice bath can induce faster crystallization, but this may result in smaller crystals.

-

Isolation and Washing: Isolate the formed blue-green crystals from the mother liquor by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a small amount of cold ethanol (B145695) to remove any soluble impurities.

-

Drying: Dry the final product on a watch glass at room temperature or in a desiccator. The resulting product is this compound dihydrate.

Key Applications

This compound dihydrate is utilized across several scientific and industrial domains.

-

Analytical Chemistry: Its primary application is as a reagent for the quantitative determination of iron content in steel.[1][7][8][9]

-

Industrial Uses: The compound is used in the manufacturing of coatings, printing inks, rubber, glass, and leather products.[1][7][8][9]

-

Catalysis: It serves as a catalyst in certain organic synthesis reactions.[2]

-

Electroplating: It is used as a source of copper ions in electroplating baths.[2]

Visualized Relationships

The following diagrams illustrate key aspects of this compound dihydrate.

Caption: Dissociation of the compound in an aqueous solution.

Caption: Workflow for the laboratory synthesis of the compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. This compound | Cl4Cu.2H4N | CID 167315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]

- 6. Ammonium copper(II) chloride dihydrate | CAS 10060-13-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Ammonium copper(II) chloride dihydrate 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. This compound dihydrate | 10060-13-6 [chemicalbook.com]

- 9. This compound dihydrate CAS#: 10060-13-6 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Ammonium Cupric Chloride as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) cupric chloride, also known as ammonium tetrachlorocuprate(II) ((NH₄)₂CuCl₄), is a versatile and cost-effective catalyst employed in a variety of organic transformations.[1][2] Its utility stems from its ability to act as a source of copper(II) ions, which can participate in redox processes and Lewis acid catalysis.[3] This document provides detailed application notes and protocols for the use of ammonium cupric chloride as a catalyst, with a focus on the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions, a cornerstone of "click chemistry."

While specific literature detailing the use of this compound for this reaction is not abundant, the following protocols are based on established principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and the known chemical properties of copper salts.[4][5]

Physicochemical Properties and Handling

This compound is a blue-green crystalline solid that is soluble in water.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6]

Table 1: Physicochemical Properties of this compound Dihydrate

| Property | Value |

| Chemical Formula | (NH₄)₂CuCl₄·2H₂O |

| Molar Mass | 277.47 g/mol [7] |

| Appearance | Blue-green crystalline solid[1] |

| Solubility | Soluble in water[1] |

| CAS Number | 10060-13-6[7] |

Application: One-Pot Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[4][5] This one-pot protocol utilizes this compound as the catalyst precursor, which is reduced in situ to the active copper(I) species.

Experimental Protocol

Materials:

-

This compound dihydrate ((NH₄)₂CuCl₄·2H₂O)

-

Sodium ascorbate (B8700270)

-

Terminal alkyne

-

Organic halide (for in situ azide (B81097) formation)

-

Sodium azide

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv), organic halide (1.1 mmol, 1.1 equiv), and sodium azide (1.2 mmol, 1.2 equiv).

-

Solvent Addition: Add the solvent system (e.g., 5 mL of a 1:1 mixture of water and t-butanol). Stir the mixture to ensure homogeneity.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving this compound dihydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) in a small amount of water. The solution should turn from blue-green to a lighter color, indicating the reduction of Cu(II) to Cu(I).

-

Reaction Initiation: Add the catalyst solution to the reaction flask.

-

Reaction Progress: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.

Table 2: Representative Quantitative Data for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles *

| Entry | Alkyne | Organic Halide | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Benzyl bromide | 4 | 92 |

| 2 | 1-Octyne | 1-Bromobutane | 8 | 85 |

| 3 | Propargyl alcohol | Benzyl chloride | 6 | 88 |

| 4 | Ethynyltrimethylsilane | 1-Iodopropane | 10 | 78 |

Note: This data is representative and actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the one-pot synthesis of 1,2,3-triazoles.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the CuAAC reaction.

Conclusion

This compound serves as a readily available and efficient catalyst precursor for the one-pot synthesis of 1,4-disubstituted-1,2,3-triazoles. The provided protocol offers a straightforward and high-yielding method for accessing this important class of heterocyclic compounds. The mild reaction conditions and the use of a cost-effective catalyst make this procedure attractive for applications in drug discovery and materials science. Further optimization of reaction parameters for specific substrates may lead to even higher efficiencies and broader applicability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols: Synthesis of Copper Nanoparticles using Ammonium Cupric Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper nanoparticles (CuNPs) are gaining significant attention in the biomedical field due to their potent antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their high surface-area-to-volume ratio and unique physicochemical characteristics make them promising candidates for applications in drug delivery, bio-imaging, and as therapeutic agents.[1][4][5] The synthesis method plays a crucial role in determining the size, shape, and, consequently, the biological activity of CuNPs.[6]

This document provides detailed application notes and protocols for the synthesis of copper nanoparticles utilizing ammonium (B1175870) cupric chloride, often formed in situ from cupric chloride and an ammonium source. This method offers a cost-effective and straightforward approach to producing CuNPs with potential for various biomedical applications.

Principle of Synthesis

The synthesis of copper nanoparticles from ammonium cupric chloride (or a mixture of cupric chloride and an ammonium source) is based on the chemical reduction of copper(II) ions to metallic copper (Cu⁰). The general process involves three key components: a copper precursor, a reducing agent, and a stabilizing or capping agent.[5]

-

Copper Precursor: Cupric chloride (CuCl₂) is a commonly used precursor.[7] In the presence of an ammonium source, such as ammonium hydroxide (B78521) (NH₄OH) or ammonium chloride (NH₄Cl), it can form copper-ammonia complexes, like tetraamminecopper(II) ([Cu(NH₃)₄]²⁺), which can influence the reduction process.[1][8]

-

Reducing Agent: A chemical agent is required to donate electrons to reduce Cu²⁺ ions to Cu⁰. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), ascorbic acid, and hydrazine.[5][9]

-

Stabilizing/Capping Agent: To prevent the agglomeration and oxidation of the newly formed nanoparticles, a capping agent is often used.[5] This agent adsorbs to the surface of the nanoparticles, providing stability.

The overall reaction can be simplified as the reduction of the copper precursor in a controlled environment to yield stable, well-dispersed copper nanoparticles.

Experimental Protocols

This section details a representative protocol for the synthesis of copper nanoparticles using cupric chloride and an ammonium source.

Protocol 1: Chemical Reduction using Ascorbic Acid

This protocol describes a green and cost-effective method for synthesizing copper nanoparticles using L-ascorbic acid as both a reducing and capping agent.[7]

Materials:

-

Cupric chloride (CuCl₂)

-

L-ascorbic acid (Vitamin C)

-

Ammonium hydroxide (NH₄OH) (for pH adjustment)

-

Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

pH meter

-

Centrifuge

-

Spectrophotometer (for characterization)

Procedure:

-

Preparation of Precursor Solution: Prepare an aqueous solution of cupric chloride (e.g., 0.1 M).

-

Preparation of Reducing Agent Solution: Prepare an aqueous solution of L-ascorbic acid (e.g., 0.2 M).

-

Reaction Setup: Place a specific volume of the cupric chloride solution in a beaker on a magnetic stirrer.

-

pH Adjustment: While stirring, slowly add ammonium hydroxide to the cupric chloride solution to adjust the pH to a desired level (e.g., pH 10). A color change to deep blue indicates the formation of the tetraamminecopper(II) complex.[10]

-

Reduction: Heat the solution to a specific temperature (e.g., 80°C). Once the temperature is stable, add the L-ascorbic acid solution dropwise while stirring vigorously.

-

Nanoparticle Formation: A color change of the solution (e.g., to reddish-brown) indicates the formation of copper nanoparticles. Continue the reaction for a set period (e.g., 1-2 hours) to ensure complete reduction.

-

Purification: Cool the solution to room temperature. Centrifuge the mixture to separate the copper nanoparticles from the solution.

-

Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water and ethanol (B145695) several times to remove any unreacted reagents.

-

Drying and Storage: Dry the purified copper nanoparticles under vacuum or in a desiccator. Store the dried nanoparticles in an inert atmosphere to prevent oxidation.

Data Presentation

The following table summarizes key quantitative data from representative studies on the synthesis of copper nanoparticles using cupric chloride.

| Parameter | Value | Reference |

| Precursor | Cupric Chloride (CuCl₂) | [7] |

| Reducing Agent | L-Ascorbic Acid | [7] |

| Capping Agent | L-Ascorbic Acid | [7] |

| pH | 10 | [10] |

| Temperature | 80 °C | [11] |

| Average Particle Size | 50-60 nm | [7] |

| Crystal Structure | Face-Centered Cubic (fcc) | [6] |

| UV-Vis Absorption Peak | ~590 nm | [10] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of copper nanoparticles.

Proposed Signaling Pathway for Anticancer Activity

While the precise mechanisms are still under investigation, a proposed signaling pathway for the anticancer activity of copper nanoparticles involves the induction of oxidative stress.

Caption: Proposed mechanism of CuNP-induced cancer cell death.

Applications in Drug Development

Copper nanoparticles synthesized via this method have several potential applications in the pharmaceutical and drug development sectors:

-

Antimicrobial Agents: CuNPs exhibit broad-spectrum activity against various bacteria and fungi, making them suitable for developing new antimicrobial drugs and coatings for medical devices.[2]

-

Anticancer Therapy: The ability of CuNPs to induce oxidative stress and apoptosis in cancer cells is being explored for targeted cancer therapy.[2]

-

Drug Delivery: The large surface area of CuNPs allows for the functionalization and loading of various drugs, enabling targeted delivery and controlled release.[1]

-

Bio-imaging: The optical properties of CuNPs can be utilized for developing contrast agents in various imaging modalities.

Conclusion

The synthesis of copper nanoparticles using this compound (or its components, cupric chloride and an ammonium source) provides a versatile and accessible method for producing nanomaterials with significant potential in biomedical research and drug development. The protocols and data presented here offer a foundation for researchers to explore and optimize the synthesis of CuNPs for their specific applications. Further research into the precise mechanisms of action and long-term biocompatibility is crucial for the clinical translation of these promising nanomaterials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Copper nanoparticle - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. A simple method for the synthesis of copper nanoparticles from metastable intermediates - PMC [pmc.ncbi.nlm.nih.gov]